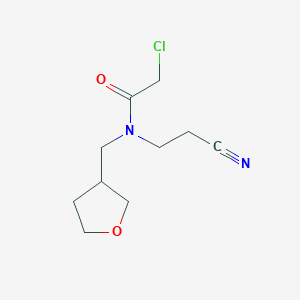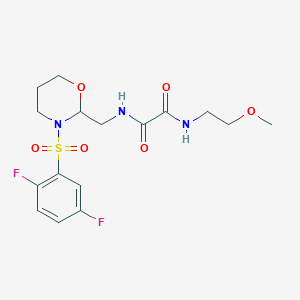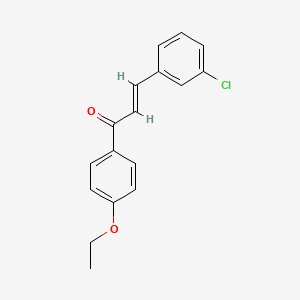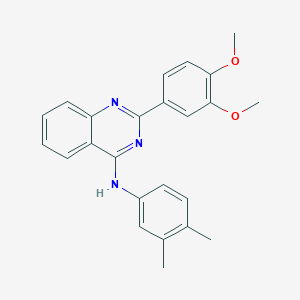
2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential as an anticancer agent, specifically in the treatment of solid tumors and hematological malignancies. In
作用机制
2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of the transcription initiation factor SL1. This results in the downregulation of ribosomal RNA synthesis, leading to the accumulation of DNA damage and subsequent cell death. 2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide has been shown to induce p53-dependent and -independent apoptosis in cancer cells.
Biochemical and Physiological Effects
2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In preclinical models, 2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide has demonstrated activity against tumor growth and metastasis.
实验室实验的优点和局限性
One advantage of using 2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide in lab experiments is its selectivity for RNA polymerase I transcription. This allows for specific targeting of cancer cells, potentially reducing toxicity to normal cells. However, 2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide has also been shown to have off-target effects, including inhibition of DNA repair pathways. Additionally, its potency and selectivity may vary depending on the cancer type and genetic makeup of the cells.
未来方向
For 2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide research include further investigation of its mechanism of action and potential as an anticancer agent. This includes exploring its efficacy in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, research is needed to identify biomarkers that can predict response to 2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide and potential mechanisms of resistance. Finally, clinical trials are needed to determine the safety and efficacy of 2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide in humans.
合成方法
The synthesis of 2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide involves several steps, including the reaction of 3-hydroxypropanenitrile with 2-chloroacetyl chloride to form 2-chloro-N-(2-cyanoethyl)acetamide. This intermediate is then reacted with 3-hydroxymethyl oxetane to yield 2-chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide. The final product is purified using column chromatography.
科学研究应用
2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent cell death. 2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide has demonstrated activity in a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer. It has also shown promise in preclinical models of hematological malignancies, such as multiple myeloma and acute myeloid leukemia.
属性
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c11-6-10(14)13(4-1-3-12)7-9-2-5-15-8-9/h9H,1-2,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDVVDFCEUSBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN(CCC#N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((3-fluorobenzyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742719.png)
![4-(N,N-diethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2742720.png)


![6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2742724.png)

![1-(3-methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2742729.png)

![5-bromo-2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2742733.png)
![3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol](/img/structure/B2742734.png)



![{4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine](/img/structure/B2742742.png)